5-(2-Hydroxyethyl)furan-2(3H)-one
Overview
Description
5-(2-Hydroxyethyl)furan-2(3H)-one is a furan derivative that is of significant interest in various fields, including pharmaceuticals and polymer industries. The compound is related to a class of compounds that have been studied for their potential use as biobased building blocks and for their anticancer properties . Furan derivatives are versatile in their applications due to their unique chemical structure, which allows for a variety of chemical reactions and modifications.
Synthesis Analysis
The synthesis of furan derivatives, including 5-(2-Hydroxyethyl)furan-2(3H)-one, can be achieved through several methods. One approach involves the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids, which has been shown to yield 4-halo-5-hydroxyfuran-2(5H)-ones in moderate to good yields . Another method includes the transformation of 2-oxocarboxylic acids, formylation, or carboxylation of functionalized aromatic compounds, and synthetic modifications of furan derivatives . Additionally, enzymatic synthesis has been employed to create biobased polyesters using furan derivatives as building blocks, highlighting the versatility of these compounds in green chemistry .
Molecular Structure Analysis
The molecular structure of furan derivatives is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The structure of 5-(2-Hydroxyethyl)furan-2(3H)-one would include a hydroxyethyl group attached to the furan ring, which influences its reactivity and physical properties. The structures of related furan compounds have been confirmed using techniques such as X-ray single-crystal diffraction, which provides detailed insights into the arrangement of atoms within the molecule .
Chemical Reactions Analysis
Furan derivatives undergo a variety of chemical reactions due to the reactivity of the furan ring and the functional groups attached to it. For instance, halolactonization and hydroxylation are key reactions in the synthesis of halogenated furan derivatives . The presence of hydroxyl groups in the structure also allows for further functionalization and the formation of polyesters when reacted with diacid ethyl esters, as demonstrated in enzymatic polymerization processes . Additionally, the synthesis of 5-hydroxyfuran-2(5H)-one derivatives often involves regioselective synthesis and hydrolysis steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(2-Hydroxyethyl)furan-2(3H)-one and its derivatives are influenced by the functional groups present in the molecule. For example, the introduction of methylene units in the dicarboxylic segments of furan polyesters affects their physical properties, such as molecular weight and rigidity . The presence of hydroxyl groups can also impact the solubility and potential for hydrogen bonding, which are important factors in the application of these compounds in pharmaceuticals and materials science.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-(2-Hydroxyethyl)furan-2(3H)-one and its derivatives serve as crucial building blocks in synthesizing various heterocyclic compounds. These compounds are essential for constructing molecules with pyridine and pyridazine fragments, often found in biologically active compounds. A study by Aniskova, Grinev, and Yegorova (2017) demonstrated the use of these derivatives for synthesizing biologically active compounds containing pyrimidine and pyridazine structural fragments, which are analogues of nitrogen-containing bases of pyrimidine series (Aniskova, Grinev, & Yegorova, 2017).
Biological Activities and Pharmaceutical Applications
Furan-2(5H)-one derivatives exhibit a range of biological activities and are found in many natural biologically active compounds. A study by Hakobyan, Hayotsyan, and Melikyan (2015) highlighted the presence of the 3,4-disubstituted furan-2(5H)-one fragment in natural compounds and its varied biological activities. They also noted the synthesis of furan-2-ones substituted with heteroaromatic fragments, revealing their biological activity (Hakobyan, Hayotsyan, & Melikyan, 2015).
Role in Biorefinery and Biofuel Production
In the context of biorefinery, compounds like furfural and 5-hydroxymethylfurfural, which are closely related to 5-(2-Hydroxyethyl)furan-2(3H)-one, play a pivotal role. Chen et al. (2018) discussed how these compounds act as bridges between biomass raw materials and the biorefinery industry. Their study reviewed the role of catalysts in the hydroconversion of these compounds into a variety of chemicals and biofuels (Chen et al., 2018).
Enzymatic Synthesis of Biobased Polyesters
The enzymatic polymerization of derivatives of 5-(2-Hydroxyethyl)furan-2(3H)-one, like 2,5-bis(hydroxymethyl)furan, has been explored for creating biobased polyesters. Jiang et al. (2014) successfully synthesized novel biobased furan polyesters using enzymatic methods, indicating potential applications in sustainable material production (Jiang et al., 2014).
Chemo- and Bio-Catalysis in Chemical Production
5-Hydroxymethylfurfural (HMF), a derivative, offers potential for producing a wide variety of valuable chemicals. Xia et al. (2018) highlighted the latest advances in catalytic conversion of HMF into value-added chemicals. This includes various reactions like aerobic oxidation, reductive amination, and catalytic reduction, demonstrating the versatility of these derivatives in chemical production (Xia et al., 2018).
Biocatalytic Synthesis of Building Blocks
Compounds like 2,5-Bis(hydroxymethyl)furan (BHMF) can be synthesized from derivatives of 5-(2-Hydroxyethyl)furan-2(3H)-one using biocatalytic methods. Xia et al. (2020) demonstrated the use of alcohol dehydrogenases from Meyerozyma guilliermondii for the synthesis of BHMF from 5-hydroxymethylfurfural (HMF). This process optimizes substrate concentration and uses inexpensive corncob hydrolysate, reducing production costs (Xia et al., 2020).
Future Directions
There is increasing interest in the upgrading of 5-(2-Hydroxyethyl)furan-2(3H)-one into higher energy-density intermediates for renewable chemicals, materials, and biofuels . The synthesized FDCA was employed for the synthesis of various furan diesters (bis (2-hydroxyethyl), dimethyl, diethyl, dipropyl and dibutyl furan-2,5-dicarboxylate) as precursors for biomass-derived plastics .
properties
IUPAC Name |
5-(2-hydroxyethyl)-3H-furan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c7-4-3-5-1-2-6(8)9-5/h1,7H,2-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFWDKHAGLQDFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(OC1=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60470467 | |
Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyethyl)furan-2(3H)-one | |
CAS RN |
878007-08-0 | |
Record name | 5-(2-Hydroxyethyl)furan-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60470467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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